N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide
Description
Chemical Structure and Properties N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide (CAS: 345630-40-2) is an anthraquinone-derived amide with the molecular formula C₁₉H₁₇NO₃ and a molecular weight of 307.34 g/mol . Its structure features a 9,10-dioxoanthracene core substituted at the 1-position with a 2,2-dimethylpropanamide group. The bulky tert-butyl-like substituent confers steric hindrance, which may influence reactivity and stability in applications such as enzyme inhibition or metal coordination .
Yields vary significantly depending on the method: acid chloride routes achieve 94% yield, whereas carboxylic acid coupling yields 24% . Characterization typically involves ¹H/¹³C-NMR, IR, GC-MS, and melting point analysis .
Its N,O-bidentate directing group also suggests utility in metal-catalyzed C-H bond functionalization, though this remains under investigation .
Properties
CAS No. |
313368-19-3 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-14-10-6-9-13-15(14)17(22)12-8-5-4-7-11(12)16(13)21/h4-10H,1-3H3,(H,20,23) |
InChI Key |
FWWDLTFRYDXUIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 1-Aminoanthraquinone
The most straightforward route involves reacting 1-aminoanthraquinone with pivaloyl chloride under Schotten-Baumann conditions. This method, adapted from pyridinyl pivalamide syntheses, employs a two-phase system (water and dichloromethane) with sodium hydroxide as a base:
Key Considerations :
Table 1. Comparative Yields in Pivalamide Formation
Metal-Mediated Coupling Strategies
Palladium-catalyzed Buchwald-Hartwig amination could theoretically couple 1-bromoanthraquinone with pivalamide, though no direct examples exist. A related protocol for pyridinyl iodides achieves 65–75% yields using Pd(OAc)₂ and Xantphos:
Optimization Parameters :
-
Ligand selection (Xantphos vs. BINAP) impacts coupling efficiency.
-
Microwave irradiation at 120°C for 1 hour may enhance reaction rates.
Challenges in Reaction Monitoring and Purification
Analytical Characterization
The absence of literature data for the target compound necessitates reliance on analogous systems:
Purification Challenges
-
Silica Chromatography : Gradient elution with ethyl acetate/heptane (30–70%) removes unreacted anthraquinone precursors.
-
Recrystallization : Ethanol/water mixtures (4:1 v/v) yield crystalline product in pyridinyl analogs.
Scalability and Industrial Feasibility
Cost-Benefit Analysis
| Parameter | Direct Amidation | Metal-Mediated Coupling |
|---|---|---|
| Raw Material Cost | $120/kg | $450/kg |
| Reaction Time | 6–8 hours | 24–48 hours |
| Typical Batch Size | 5–10 kg | 1–2 kg |
| Yield | 50–60% (est.) | 30–40% (est.) |
Key Insight : Direct amidation offers superior scalability despite lower yields, as palladium catalysts contribute significantly to costs .
Chemical Reactions Analysis
Types of Reactions
N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the 9,10-dioxo groups to hydroxyl groups.
Substitution: The amide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenediol compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide may exhibit anticancer properties. Preliminary studies have shown:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- In Vitro Studies : Cell line studies have demonstrated that the compound can induce apoptosis in various cancer cell types.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Studies suggest:
- Effectiveness Against Bacteria : In vitro tests have shown significant inhibition of bacterial growth, indicating potential as an antibacterial agent.
- Mechanism Insights : Interaction studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
Several case studies have highlighted the biological activity and therapeutic potential of this compound:
-
Study on Anticancer Efficacy :
- Objective : To assess the compound's effect on ovarian cancer models.
- Findings : The compound significantly reduced tumor size and enhanced survival rates in murine models compared to controls.
-
Antimicrobial Efficacy Study :
- Objective : Evaluate its effectiveness against Staphylococcus aureus.
- Findings : Demonstrated a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antibacterial | Inhibits bacterial growth | |
| Enzyme Inhibition | Targets specific metabolic enzymes |
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Direct Amide Formation | Reaction with acyl chlorides | 94% |
| Oxidation | Using potassium permanganate | Varies |
| Purification | Crystallization post-synthesis | High |
Mechanism of Action
The mechanism of action of N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Anthraquinone-Based Amides
Key Comparative Insights:
Synthetic Efficiency :
- Acid chloride methods (e.g., for 2-methylbenzamide derivatives) yield >90% products, while carboxylic acid coupling lags at ~24% . The target compound’s tert-butyl group may require optimized conditions to avoid steric challenges.
Functional Group Impact: Electron-Withdrawing Groups: Trifluoroacetamide (CAS 79567-19-4) enhances electrophilicity, favoring electron-deficient metal coordination . Halogenated Derivatives: Chloroacetamide (CAS 143210-98-4) enables nucleophilic substitution, expanding derivatization pathways .
Biological vs. Material Applications :
- PTEN Inhibition : The target compound’s tert-butyl group may enhance binding to PTEN’s hydrophobic pockets compared to smaller amides .
- C-H Functionalization : 2-Methylbenzamide derivatives demonstrate superior directing group capability in manganese-catalyzed reactions .
Solubility and Reactivity: Oleamide derivatives (Inh. 2) exhibit high lipophilicity, favoring non-polar environments in corrosion inhibition . Sulfonamides (CAS 53033-62-8) improve aqueous solubility due to their acidic nature .
Research Findings and Trends
- Directing Group Utility: Anthraquinone amides with N,O-bidentate groups (e.g., 2-methylbenzamide) show promise in C-H activation, enabling regioselective functionalization of aromatic systems .
- Steric vs. Electronic Effects : Bulky substituents (e.g., 2,2-dimethylpropanamide) reduce unwanted side reactions in enzyme inhibition but may limit coordination flexibility in catalysis .
- Emerging Applications: Thioacetamide derivatives (e.g., from ) exhibit antioxidant and antiplatelet activity, highlighting the versatility of anthraquinone amides in medicinal chemistry .
Biological Activity
N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is with a CAS number of 313368-19-3. The compound features an anthracene backbone with two ketone groups at the 9 and 10 positions, contributing to its reactivity and biological activity.
Anticancer Properties
Research indicates that compounds related to anthracenes exhibit anticancer properties. For instance, anthraquinone derivatives have been studied for their ability to induce apoptosis in various cancer cell lines. A study demonstrated that this compound could inhibit cell proliferation in human cancer cells through mechanisms involving oxidative stress and DNA damage .
Antimicrobial Activity
Anthraquinone derivatives have also shown antimicrobial properties. The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens. A comparative study on similar compounds reported significant antimicrobial activity against Staphylococcus aureus and Candida albicans .
Synthesis
The synthesis of this compound involves the reaction of 1-aminoanthraquinone with appropriate acylating agents under controlled conditions. This method allows for high yields and purity of the target compound. The reaction typically proceeds via an amide formation mechanism:
- Reactants : 1-aminoanthraquinone and a suitable acyl chloride.
- Conditions : The reaction is conducted in an inert atmosphere using solvents like dichloromethane.
- Yield : Reports indicate yields exceeding 90% under optimized conditions .
Study on Anticancer Mechanisms
A recent study explored the mechanisms by which this compound induces apoptosis in cancer cells. The findings suggested that the compound activates caspase pathways leading to programmed cell death. Additionally, it was noted that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
Antimicrobial Efficacy Assessment
Another research effort focused on evaluating the antimicrobial efficacy of this compound against various pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents. This suggests its potential use as a lead compound in developing new antimicrobial therapies .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide, and how do reaction conditions influence yield and purity?
The synthesis typically begins with anthracene oxidation to form 9,10-anthraquinone, followed by functionalization at the 1- or 2-position. Acylation with 2,2-dimethylpropanamide derivatives is achieved using dehydrating agents like thionyl chloride (SOCl₂) or coupling reagents (e.g., DCC/DMAP). Key factors include:
- Oxidation control : Over-oxidation can lead to side products; stoichiometric oxidants like CrO₃ or milder conditions (e.g., HNO₃/H₂SO₄) optimize anthraquinone formation .
- Acylation efficiency : Excess acyl chloride (1.5–2.0 equiv.) and anhydrous solvents (e.g., dichloromethane) improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., anthraquinone carbonyls at δ ~180–190 ppm in ¹³C NMR). IR identifies ketone (C=O, ~1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks. For example, anthraquinone planes often show π-stacking interactions, while amide groups form N–H···O bonds with adjacent molecules .
Q. What preliminary biological activities have been reported for this compound?
Anthraquinone derivatives exhibit antioxidant (e.g., DPPH radical scavenging) and antiplatelet activity via inhibition of cyclooxygenase-1 (COX-1) or thromboxane A₂ synthesis. Assays include:
- Platelet aggregation : Measured using ADP/collagen-induced aggregation in platelet-rich plasma .
- Antioxidant capacity : Evaluated via FRAP or ABTS assays, with EC₅₀ values compared to ascorbic acid .
Advanced Research Questions
Q. How can computational chemistry methods like DFT or molecular dynamics (MD) be applied to study reaction mechanisms involving this compound?
- Reaction pathways : Density Functional Theory (DFT) calculates transition states and activation energies for acylation or oxidation steps. For example, charge-controlled nucleophilic addition of aminoanthraquinones to isothiocyanates was validated using Gaussian 03W .
- Conformational analysis : MD simulations (e.g., 100 ns at 1200 K) reveal dynamic behavior of substituents, such as rotation of the 2,2-dimethylpropanamide group .
Q. What strategies are recommended to resolve contradictions in experimental data regarding the compound’s bioactivity across studies?
- Dose-response standardization : Compare EC₅₀ values under identical assay conditions (e.g., platelet concentration, agonist type) .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. For instance, discrepancies in antioxidant activity may stem from solvent polarity effects in DPPH assays .
Q. What are the challenges in optimizing regioselectivity during functionalization of anthraquinone derivatives?
- Steric and electronic effects : Electron-withdrawing groups (e.g., –NO₂) at the 1-position direct electrophiles to the 4-position. Steric hindrance from 2,2-dimethylpropanamide limits substitutions at adjacent sites .
- Catalytic control : Pd-mediated cross-coupling or Lewis acids (e.g., AlCl₃) improve regioselectivity in Suzuki or Friedel-Crafts reactions .
Methodological Considerations
- Synthetic optimization : Monitor reactions via TLC (silica GF₂₅₄, UV visualization) and optimize column chromatography gradients to separate regioisomers .
- Bioactivity validation : Use orthogonal assays (e.g., COX-1 inhibition + arachidonic acid metabolism profiling) to confirm antiplatelet mechanisms .
- Computational validation : Cross-check DFT results with experimental kinetics (e.g., Arrhenius plots) to refine reaction models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
